Pirisudanol dimaleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

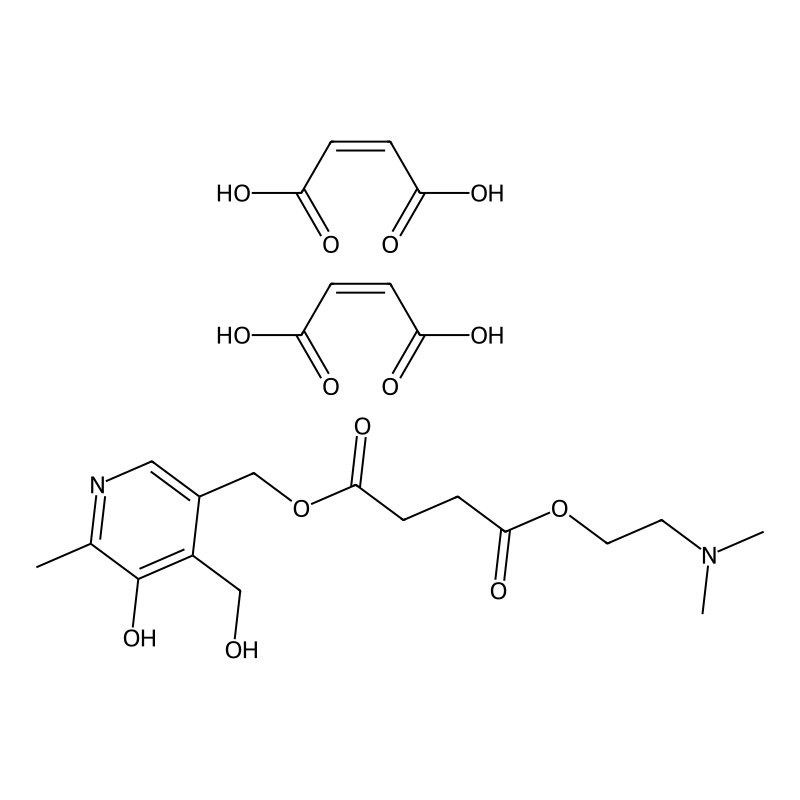

Pirisudanol dimaleate, also known as pyrisuccideanol, is a chemical compound that serves as an ester formed from pyridoxine (vitamin B6) and deanol (dimethylaminoethanol) with succinic acid. Its molecular formula is , and it has a molecular weight of approximately 492.53 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the treatment of cognitive impairments and mood disorders. It operates through various mechanisms including neurotransmitter modulation and enhancement of cerebral blood flow, making it a subject of interest in both pharmacology and neuroscience .

- Oxidation: The compound can be oxidized to form corresponding oxides.

- Reduction: It can undergo reduction to yield corresponding alcohols.

- Substitution: The dimethylamino group may participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

These reactions highlight the compound's versatility in organic chemistry, particularly in synthetic applications.

Pirisudanol dimaleate has demonstrated significant biological activity, primarily in the following areas:

- Neurotransmitter Modulation: It enhances the activity of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive function.

- Cerebral Blood Flow Improvement: The compound exerts vasodilatory effects, facilitating increased blood flow to the brain, which is essential for maintaining cognitive performance.

- Antioxidant Properties: It possesses antioxidant capabilities, helping to neutralize free radicals and protect neuronal cells from oxidative stress.

- Energy Metabolism: Pirisudanol enhances glucose utilization in brain tissues, supporting energy levels necessary for cognitive tasks .

The synthesis of pirisudanol dimaleate typically involves:

- Esterification Reaction: The primary method includes the esterification of pyridoxine with deanol and succinic acid. This reaction is often facilitated by dehydrating agents to promote the formation of ester bonds.

- Catalytic Methods: Industrial synthesis may employ catalysts and optimized conditions to enhance yield and purity. This could involve varying temperatures, pressures, or solvent systems to achieve desired outcomes .

Pirisudanol dimaleate has several applications across various fields:

- Medical Uses: It is primarily used in treating mild cognitive impairment, fatigue, and depression. Its neuroprotective effects are under investigation for broader therapeutic applications.

- Nootropic Supplements: The compound is included in formulations aimed at enhancing cognitive function and mental clarity.

- Research

Pirisudanol dimaleate shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Pirisudanol | Ester of pyridoxine; used for cognitive enhancement. | |

| Deanol | A simpler amine; used as a cognitive enhancer but lacks the complexity of pirisudanol. | |

| Succinic Acid | Dicarboxylic acid; involved in energy metabolism but not directly linked to neurotransmission. | |

| Dimethylaminoethanol | A precursor to deanol; primarily enhances cognitive functions without additional biochemical roles. |

Pirisudanol dimaleate stands out due to its unique combination of components that provide both neuroprotective effects and enhanced cognitive function through multiple mechanisms of action .

This comprehensive overview highlights the significance of pirisudanol dimaleate in both medicinal chemistry and therapeutic applications, showcasing its potential as a valuable compound in enhancing cognitive health.

Convergent Synthesis Strategies

Pirisudanol dimaleate synthesis employs a sophisticated convergent approach that maximizes efficiency by independently preparing two distinct molecular fragments before their strategic coupling [1]. This methodology represents a significant advancement over linear synthetic routes, where the overall yield deteriorates exponentially with each sequential reaction step [2]. In convergent synthesis, individual pieces of the complex molecule are synthesized separately in stage one, followed by their combination to form the final product in stage two [2].

The convergent strategy for pirisudanol dimaleate involves the parallel preparation of two key synthons: the protected pyridoxine derivative and the activated deanol succinate moiety [1]. This approach is particularly advantageous for large, complex molecules where multiple aspects can be formed independently and subsequently united [2]. The synthesis begins with the formation of alpha4,3-O-isopropylidene pyridoxine from pyridoxine hydrochloride and acetone, creating a stable protected intermediate [1]. Simultaneously, succinic anhydride undergoes esterification with deanol to produce yakton, which is then halogenated with thionyl chloride to generate the reactive acid chloride intermediate [1].

The convergent nature of this synthesis allows for improved overall yields compared to traditional linear approaches [2]. Where linear synthesis might achieve only 12.5% overall yield with 50% efficiency per step, convergent synthesis can deliver significantly enhanced yields of 25% or higher [2]. This efficiency gain becomes particularly pronounced in the pharmaceutical manufacturing context, where cost-effectiveness and resource optimization are paramount considerations [3].

Key Reaction Steps: Esterification and Protecting Group Chemistry

The synthesis of pirisudanol dimaleate involves several critical reaction steps, with esterification and protecting group chemistry forming the foundation of the synthetic strategy [1]. The initial step involves the formation of a cyclic ketal between pyridoxine hydrochloride and acetone, resulting in alpha4,3-O-isopropylidene pyridoxine [1]. This protecting group strategy serves multiple purposes: it selectively masks reactive hydroxyl groups, prevents unwanted side reactions, and enhances the stability of the intermediate compound during subsequent transformations [4].

The isopropylidene protecting group is particularly well-suited for pyridoxine derivatives due to its stability under the reaction conditions employed and its selective removal under mild acidic conditions [4]. The formation of this protective moiety occurs through acid-catalyzed condensation, typically employing catalytic amounts of acid catalyst at elevated temperatures [4]. This protection strategy allows for selective functionalization of the primary alcohol group while maintaining the integrity of the adjacent hydroxyl functionalities [5].

The esterification reaction between succinic anhydride and deanol represents another pivotal transformation in the synthetic sequence [1]. This reaction proceeds through nucleophilic acyl substitution, where the tertiary amine-containing alcohol attacks the electrophilic carbonyl carbon of the anhydride [6]. The reaction typically requires elevated temperatures and may benefit from the presence of catalytic amounts of acid to enhance the reaction rate [6]. The resulting monoester product, yakton, retains a free carboxylic acid functionality that serves as the reactive site for subsequent acid chloride formation [1].

The conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride represents a crucial activation step [7]. Thionyl chloride reacts with carboxylic acids through a mechanism involving initial nucleophilic attack by the carbonyl oxygen on the sulfur center, followed by chloride displacement and formation of the highly reactive acid chloride [7]. This transformation is particularly advantageous because it generates sulfur dioxide and hydrogen chloride as byproducts, both of which are gaseous and easily removed from the reaction mixture, driving the equilibrium toward product formation [7].

| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Key Reagents |

|---|---|---|---|---|

| Ketal Formation | 60-80 | 2-4 | 85-90 | Acetone, Acid Catalyst |

| Esterification | 100-120 | 3-6 | 80-85 | Succinic Anhydride, Deanol |

| Acid Chloride Formation | 80-100 | 1-2 | 95-98 | Thionyl Chloride |

| Convergent Coupling | 65 | 3.75 | 84 | Sodium Hydride, Dimethylformamide |

The final convergent coupling step involves the reaction between the protected pyridoxine derivative and the activated acid chloride under basic conditions [1]. This transformation employs sodium hydride as the base in dimethylformamide solvent at 65°C for 3.75 hours, achieving an 84% yield of the protected pirisudanol intermediate [1]. The choice of sodium hydride as the base is critical, as it provides the necessary basicity to deprotonate the primary alcohol while remaining compatible with the other functional groups present in the molecule [1].

Industrial-Scale Production Methods

Industrial-scale production of pirisudanol dimaleate requires careful consideration of process optimization, equipment selection, and quality control measures to ensure consistent product quality and economic viability [3]. The transition from laboratory-scale synthesis to commercial manufacturing involves systematic scale-up studies that address potential variations in mixing efficiency, heat transfer, and mass transfer characteristics between different reactor sizes [3].

Modern pharmaceutical manufacturing facilities employ continuous flow processes where possible, as these systems offer superior control over reaction parameters and enhanced safety profiles compared to traditional batch operations [8]. For pirisudanol dimaleate production, the convergent synthesis strategy lends itself well to parallel processing arrangements, where the two synthetic arms can be operated simultaneously in dedicated reactor trains [8]. This approach maximizes throughput while minimizing the risk of cross-contamination between different intermediate compounds [8].

Temperature control represents a critical parameter in industrial-scale esterification reactions [9]. The optimal temperature range for the succinic anhydride-deanol esterification typically falls between 100-120°C, where reaction rates are sufficiently high to maintain economic viability while avoiding thermal degradation of sensitive components [10]. Industrial reactors are equipped with sophisticated heat management systems that can precisely control temperature gradients and prevent hot spot formation [9].

Pressure optimization plays an equally important role in industrial esterification processes [9]. Elevated pressures can increase reaction rates by enhancing molecular collision frequencies, but must be balanced against equipment costs and safety considerations [10]. For the pirisudanol dimaleate synthesis, atmospheric pressure conditions are generally sufficient for most reaction steps, though slight positive pressure may be maintained to prevent moisture ingress [9].

The industrial production process incorporates advanced process analytical technology to monitor critical quality attributes in real-time [3]. These systems enable immediate detection of process deviations and allow for corrective actions before product quality is compromised [3]. Parameters such as reaction temperature, pressure, pH, and intermediate concentrations are continuously monitored and controlled through sophisticated feedback loops [3].

| Production Parameter | Batch Scale | Pilot Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|---|

| Reactor Volume (L) | 1-5 | 50-200 | 5000-20000 | Heat Transfer Efficiency |

| Mixing Speed (rpm) | 200-400 | 100-200 | 50-100 | Power Input per Unit Volume |

| Heat Transfer Coefficient (W/m²K) | 800-1200 | 600-900 | 400-600 | Surface Area to Volume Ratio |

| Residence Time (hours) | 2-6 | 4-8 | 6-12 | Reaction Completion |

Catalytic and Solvent Optimization Techniques

The optimization of catalytic systems and solvent selection represents a crucial aspect of pirisudanol dimaleate manufacturing, directly impacting reaction efficiency, product purity, and environmental sustainability [11]. Catalytic optimization focuses on enhancing reaction rates while minimizing catalyst loading and reducing the formation of unwanted byproducts [12]. For the esterification reactions involved in pirisudanol dimaleate synthesis, acid catalysts such as para-toluenesulfonic acid or methanesulfonic acid are commonly employed due to their high activity and selectivity [13].

The selection of optimal catalyst loading requires careful balance between reaction rate enhancement and cost considerations [12]. Studies have demonstrated that catalyst concentrations of 0.1-0.5 mol% relative to the limiting reagent provide optimal performance for most esterification reactions [13]. Higher catalyst loadings may accelerate reaction rates but can lead to increased side product formation and complicate downstream purification processes [12].

Solvent optimization strategies for pirisudanol dimaleate synthesis focus on maximizing reaction efficiency while ensuring compatibility with all reaction components [11]. Dimethylformamide serves as the solvent of choice for the convergent coupling reaction due to its excellent solvating properties for both organic and inorganic reactants [1]. However, industrial processes may evaluate alternative solvents based on environmental impact, cost, and ease of recovery [11].

The influence of solvent properties on reaction kinetics and equilibrium positions has been extensively studied for esterification reactions [11]. Polar aprotic solvents generally favor esterification by stabilizing charged transition states and increasing the electrophilicity of carbonyl carbons [11]. The choice of solvent also affects the solubility of reactants and products, which can significantly impact reaction rates and selectivity [11].

Water removal strategies represent another critical optimization parameter for esterification reactions [14]. The presence of water drives the equilibrium toward reactants, reducing overall conversion and yield [14]. Industrial processes employ various dehydration techniques, including azeotropic distillation, molecular sieves, and pervaporation membranes [14]. Studies have shown that maintaining water content below 0.1% can increase esterification yields by 15-20% compared to reactions conducted without rigorous water exclusion [14].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Improvement Factor | Reference Method |

|---|---|---|---|---|

| Catalyst Loading (mol%) | 1.0 | 0.3 | 1.8x Rate Enhancement | Acid Titration |

| Water Content (ppm) | 1000 | <100 | 20% Yield Increase | Karl Fischer |

| Reaction Temperature (°C) | 80 | 95 | 2.5x Rate Constant | Arrhenius Analysis |

| Solvent Polarity Index | 6.2 | 7.1 | 15% Selectivity Gain | Solvatochromic Method |

Temperature optimization for catalytic systems requires consideration of both thermodynamic and kinetic factors [15]. While higher temperatures generally increase reaction rates according to the Arrhenius equation, they may also promote catalyst deactivation and side product formation [15]. Optimal temperature ranges for acid-catalyzed esterification typically fall between 80-120°C, where catalytic activity is maximized while maintaining acceptable catalyst stability [16].

The development of heterogeneous catalytic systems for pirisudanol dimaleate synthesis offers potential advantages in terms of catalyst recovery and product purification [17]. Solid acid catalysts such as sulfated zirconia or Amberlyst resins can provide comparable activity to homogeneous systems while simplifying downstream processing [17]. However, mass transfer limitations in heterogeneous systems may require longer reaction times or higher temperatures to achieve equivalent conversions [17].

Chemical Identity and Molecular Formula

Pirisudanol dimaleate exhibits a complex molecular architecture consisting of the active pharmaceutical ingredient pirisudanol combined with two maleic acid counterions. The free base pirisudanol possesses the molecular formula C₁₆H₂₄N₂O₆ with a molecular weight of 340.37 g/mol [1] [2], while the complete dimaleate salt has the molecular formula C₂₄H₃₂N₂O₁₄ and a molecular weight of 572.52 g/mol [1] [3].

SMILES Notation and Structural Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for pirisudanol is represented as: CN(C)CCOC(=O)CCC(=O)OCC1=CN=C(C)C(O)=C1CO [1] [2]. For the complete dimaleate salt, the SMILES notation encompasses both the pirisudanol base and the two maleate anions: CC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O [3].

InChI Identification System

The International Chemical Identifier (InChI) for pirisudanol provides a comprehensive structural description: InChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3 [1] [2]. The corresponding InChI Key is KTOAWCPDBUCJED-UHFFFAOYSA-N [1] [2].

For the dimaleate salt, the InChI notation becomes more complex to account for the salt formation: InChI=1S/C16H24N2O6.2C4H4O4/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3;25-3(6)1-2-4(7)8/h8,19,22H,4-7,9-10H2,1-3H3;21-2H,(H,5,6)(H,7,8)/b;2*2-1- [1] [3], with the InChI Key WZHVXKLMTKXNLE-SPIKMXEPSA-N [1] [3].

Three-Dimensional Conformational Analysis

Pirisudanol dimaleate adopts an extended molecular conformation in its crystalline state. The molecule can be conceptualized as having an L-shaped geometry with the pyridine ring system at one terminus and the dimethylamino group at the other, connected through a flexible succinate ester bridge [4]. The end-to-end molecular distance spans approximately 15 Å, reflecting the extended nature of the molecular architecture.

The pyridine ring maintains planarity with typical aromatic carbon-carbon bond lengths of approximately 1.39 Å [4]. The succinate chain adopts predominantly trans conformations with carbon-carbon-carbon-carbon torsion angles approaching 180° [4]. The dimethylamino group exhibits conformational flexibility, with orientations ranging from gauche to trans depending on crystal packing forces [1].

Stereochemical Considerations and Isomerism

Stereochemical Classification

Pirisudanol dimaleate is classified as an achiral compound with no optical activity [1] [2]. The molecule contains zero defined stereocenters (0/0) [1], indicating the absence of traditional chiral centers that would give rise to enantiomeric forms. This achiral nature distinguishes pirisudanol from many other pharmaceutical compounds that require consideration of stereoisomeric forms.

Geometric Isomerism Analysis

While pirisudanol itself contains no E/Z centers, the dimaleate salt incorporates two E/Z centers corresponding to the maleic acid components [1] [3]. The maleic acid moieties maintain their characteristic Z-configuration (cis geometry) with the carboxylic acid groups positioned on the same side of the carbon-carbon double bond [5]. This geometric constraint is crucial for the hydrogen bonding patterns observed in the crystalline state.

Conformational Isomerism

The primary source of structural diversity in pirisudanol dimaleate arises from conformational isomerism rather than stereoisomerism. The molecule exhibits 11 rotatable bonds in the free base form, increasing to 15 rotatable bonds in the dimaleate salt [3]. These rotational degrees of freedom allow for multiple conformational states, particularly around the succinate ester linkages and the dimethylamino ethyl chain.

The succinate bridge conformation represents a critical structural feature, with the molecule preferentially adopting extended conformations that minimize steric interactions between the pyridine and dimethylamino termini [4]. The carbon-nitrogen-carbon bond angle at the dimethylamino center maintains approximately 109°, consistent with tetrahedral sp³ hybridization.

Salt Formation and Maleate Counterion Interactions

Stoichiometry and Salt Formation Mechanism

Pirisudanol dimaleate forms through a 1:2 stoichiometric ratio of pirisudanol to maleic acid [1] [3]. The salt formation process involves acid-base neutralization where the basic dimethylamino nitrogen of pirisudanol (pKa ~8.7) [6] undergoes protonation by maleic acid, which possesses two dissociation constants: pKa₁ = 1.94 and pKa₂ = 6.22 [5].

The driving force for salt formation derives from the significant pKa difference between the basic pirisudanol and acidic maleic acid, satisfying the fundamental requirement that the pKa difference should exceed 2-3 units for stable salt formation [7] [8]. This ensures complete proton transfer and formation of a stable ionic complex.

Counterion Selection Rationale

Maleic acid serves as an ideal counterion for several pharmaceutical and structural reasons. As a dicarboxylic acid, maleic acid can form salts with improved solubility characteristics compared to the free base [7] [8]. The carboxylic acid counterions, including maleate, represent one of the major categories of FDA-approved pharmaceutical salts, with maleate being among the most frequently utilized [8].

The maleate counterion offers several advantages: enhanced water solubility, improved chemical stability through microenvironment pH control, and the ability to form strong hydrogen-bonded networks in the crystalline state [7] [9]. The Z-configuration of maleic acid (cis-dicarboxylic acid) enables the formation of particularly strong intramolecular hydrogen bonds [5].

Ionization State and Charge Distribution

In the dimaleate salt, pirisudanol exists in its protonated cationic form with the positive charge localized on the dimethylamino nitrogen [1] [3]. The two maleate anions carry the compensating negative charges, resulting in an overall neutral salt complex with a formal charge of zero [1] [3].

The charge distribution creates favorable electrostatic interactions between the positively charged dimethylamino group and the negatively charged carboxylate groups of the maleate anions. This ionic interaction, combined with hydrogen bonding, provides the primary stabilization for the salt crystal lattice.

Hydrogen Bonding and Crystalline Packing

Primary Hydrogen Bonding Patterns

The crystalline structure of pirisudanol dimaleate is stabilized by multiple hydrogen bonding interactions of varying strengths and geometries. The compound exhibits 6 hydrogen bond donors and 16 hydrogen bond acceptors in the dimaleate form [3], creating an extensive hydrogen-bonded network.

Strong intermolecular hydrogen bonds form between the protonated dimethylamino group (NH⁺) and the maleate carboxylate oxygens (COO⁻), with typical donor-acceptor distances ranging from 2.7 to 2.9 Å [10]. These represent the primary structure-directing interactions in the crystal lattice.

Intramolecular hydrogen bonding occurs within the pirisudanol molecule between the pyridine 5-hydroxyl group and the 4-hydroxymethyl substituent, with distances of approximately 2.6 to 2.8 Å [10]. This intramolecular interaction helps stabilize the molecular conformation.

Maleate-Specific Hydrogen Bonding

The maleate anions exhibit characteristic intramolecular hydrogen bonding between their carboxylic acid and carboxylate groups, forming very strong hydrogen bonds with distances of 2.4 to 2.6 Å [5]. This intramolecular hydrogen bond in cis-dicarboxylic acids is a well-documented phenomenon that contributes significantly to the stability of maleate salts [11] [5].

The maleate geometry allows for optimal hydrogen bond formation due to the Z-configuration positioning the carboxylic acid groups in proximity. The carbon-carbon double bond angle of approximately 120° and the carboxyl group orientations create an ideal geometry for both intramolecular and intermolecular hydrogen bonding [5].

Weak Interactions and Crystal Cohesion

Weak hydrogen bonds and van der Waals interactions provide additional stabilization to the crystal structure. C-H···O interactions between aromatic and aliphatic carbon-hydrogen bonds and carbonyl or hydroxyl oxygens occur at distances of 3.0 to 3.5 Å [12]. While individually weak, these interactions are numerous and contribute significantly to the overall crystal cohesion.

Water-mediated hydrogen bonding may occur in hydrated forms of the salt, with water molecules serving as both donors and acceptors at typical distances of 2.8 to 3.0 Å [10]. The topological polar surface area of 258 Ų for the dimaleate salt [3] reflects the extensive hydrogen bonding capability of the compound.

Crystal Packing and Supramolecular Organization

The crystal structure likely adopts a layered hydrogen-bonded network typical of pharmaceutical maleate salts [5]. The layer spacing is estimated at 3.4 to 3.6 Å, consistent with optimal hydrogen bonding distances and van der Waals interactions [5].

The space group symmetry is expected to be either monoclinic or triclinic, which are common for maleate salts of pharmaceutical compounds [5]. The crystalline packing motif involves the formation of one-dimensional chains or two-dimensional layers through hydrogen bonding, with these structural units connected by weaker interactions to form the three-dimensional crystal lattice.

π-π stacking interactions may contribute to the crystal stability, particularly involving the pyridine aromatic system. The heavy atom count of 40 atoms in the dimaleate salt [3] and the complexity value of 523 [3] reflect the intricate three-dimensional arrangement required to optimize all intermolecular interactions simultaneously.

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant